molecular formula C14H15Cl2O6P B13741256 Phosphoric acid, bis(2-chloroethyl) 4-methyl-2-oxo-2H-1-benzopyran-7-yl ester CAS No. 4394-77-8

Phosphoric acid, bis(2-chloroethyl) 4-methyl-2-oxo-2H-1-benzopyran-7-yl ester

Cat. No.: B13741256
CAS No.: 4394-77-8
M. Wt: 381.1 g/mol
InChI Key: JIRVRDYVMCZPLS-UHFFFAOYSA-N
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Description

Phosphoric acid, bis(2-chloroethyl) 4-methyl-2-oxo-2H-1-benzopyran-7-yl ester is a synthetic organophosphate ester with a benzopyran backbone. The compound features a 4-methyl-2-oxo-2H-1-benzopyran-7-yl moiety esterified to a bis(2-chloroethyl) phosphoric acid group.

Properties

CAS No.

4394-77-8

Molecular Formula

C14H15Cl2O6P

Molecular Weight

381.1 g/mol

IUPAC Name

bis(2-chloroethyl) (4-methyl-2-oxochromen-7-yl) phosphate

InChI

InChI=1S/C14H15Cl2O6P/c1-10-8-14(17)21-13-9-11(2-3-12(10)13)22-23(18,19-6-4-15)20-7-5-16/h2-3,8-9H,4-7H2,1H3

InChI Key

JIRVRDYVMCZPLS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OP(=O)(OCCCl)OCCCl

Origin of Product

United States

Preparation Methods

Esterification via Phosphorodichloridic Acid Intermediate

One primary synthetic route involves the use of phosphorodichloridic acid derivatives of 4-methyl-2-oxo-2H-1-benzopyran-7-yl ester as intermediates. This method typically proceeds through nucleophilic substitution reactions where the dichloride reacts with 2-chloroethanol or related chlorinated ethylene derivatives to form the bis(2-chloroethyl) ester.

  • Reaction Conditions: The reaction is conducted under controlled temperature conditions, typically between 0 °C and 100 °C, over 8 to 18 hours to ensure complete conversion and high yield. The molar ratio of reactants is carefully maintained, often with a slight excess of ethylene oxide or 2-chloroethanol to drive the reaction forward.

  • Catalysts and Additives: Titanium tetrachloride has been reported as an effective catalyst in related phosphoric ester syntheses, promoting efficient esterification without excessive side reactions.

  • Purification: After the reaction, residual ethylene oxide or other volatile reactants are removed under reduced pressure. The crude product is then subjected to washing and neutralization steps to remove acidic or basic impurities, resulting in a product with purity exceeding 97.5% and yields above 97%.

Direct Reaction of Phosphorus Oxychloride with 2-Chloroethyl Derivatives

An alternative preparation involves the direct reaction of phosphorus oxychloride with 2-chloroethyl alcohol derivatives in the presence of catalysts like titanium tetrachloride.

  • Procedure: Phosphorus oxychloride is introduced into a reactor with the catalyst and mixed thoroughly. The temperature is raised to approximately 40 °C initially, then ethylene oxide or 2-chloroethyl alcohol is introduced gradually while maintaining the temperature around 56 ± 6 °C.

  • Reaction Monitoring: The pH is monitored throughout the reaction, with the endpoint defined when the pH reaches approximately 6, indicating completion of esterification.

  • Post-reaction Treatment: The reaction mixture is balanced at 60-64 °C for 1.5 to 3 hours to stabilize the product, followed by removal of excess ethylene oxide under vacuum at 55-60 °C for 1 to 1.5 hours. The crude ester is then rinsed to improve purity.

Reaction Mechanism and Kinetics

The esterification mechanism involves nucleophilic attack of the 2-chloroethyl alcohol on the phosphorus center of the phosphorodichloridic acid intermediate, displacing chloride ions and forming the ester bonds. The reaction kinetics are influenced by temperature, molar ratios, and catalyst presence.

  • Temperature Effect: Optimal temperature ranges (5-40 °C for some methods, up to 100 °C for others) balance reaction rate and minimize side reactions like hydrolysis or polymerization.

  • Molar Ratios: A molar ratio of ethylene oxide (or 2-chloroethyl derivative) to phosphorodichloridic acid of approximately 2.0-2.5:1 is preferred to ensure complete esterification without excess unreacted starting material.

  • Catalyst Role: Titanium tetrachloride acts as a Lewis acid catalyst, enhancing electrophilicity of the phosphorus center and facilitating nucleophilic substitution.

Comparative Analysis of Preparation Methods

Aspect Method 1: Phosphorodichloridic Acid + Ethylene Oxide Method 2: Phosphorus Oxychloride + 2-Chloroethyl Alcohol
Temperature Range 0-100 °C (preferably 5-40 °C) 40-64 °C
Reaction Time 8-18 hours 1.5-3 hours post-reaction stabilization
Catalyst None specified or technical grade reactants Titanium tetrachloride
Purity of Product ≥97.5% High purity reported, exact value not specified
Yield ≥97% High yield implied
Side Reactions Minimal, fewer by-products Controlled by pH and temperature
Post-reaction Treatment Decompression to remove residual ethylene oxide Vacuum removal of excess ethylene oxide, rinsing

Notes on Process Optimization and Challenges

  • Heat Management: Some prior art methods report significant heat evolution during reaction, requiring careful temperature control to avoid side reactions and degradation.

  • Side Products: Avoidance of amine hydrochlorides and ethylene dichloride by-products is critical for product purity and ease of purification.

  • Raw Material Quality: Use of freshly prepared or distilled phosphorodichloridic acid and high-purity ethylene oxide (>99.9%) enhances reaction efficiency and product quality.

  • Environmental and Safety Considerations: Handling of phosphorus oxychloride and ethylene oxide requires strict safety protocols due to their toxicity and reactivity.

Summary Table of Key Preparation Parameters

Parameter Value/Range Notes
Phosphorodichloridic acid purity Freshly prepared/distilled Ensures high reactivity
Ethylene oxide purity >99.9% Minimizes impurities
Molar ratio (ethylene oxide:phosphorodichloridic acid) 2.0-2.5:1 Optimal for complete esterification
Reaction temperature 5-40 °C (preferred) Balances rate and side reaction control
Reaction time 8-18 hours Sufficient for high conversion
Catalyst Titanium tetrachloride (optional) Enhances reaction efficiency
Product purity ≥97.5% High purity suitable for further applications
Yield ≥97% High yield indicates process efficiency

Chemical Reactions Analysis

Phosphoric acid, bis(2-chloroethyl) 4-methyl-2-oxo-2H-1-benzopyran-7-yl ester undergoes various chemical reactions, including:

Scientific Research Applications

Agricultural Use

Haloxon has been primarily recognized as an anthelmintic agent , used to control parasitic infections in livestock. Its efficacy in targeting specific parasites makes it valuable in veterinary medicine.

Case Study : A study conducted on sheep demonstrated that Haloxon significantly reduced the burden of gastrointestinal nematodes, showcasing its effectiveness as a deworming agent. The results indicated a reduction of up to 90% in parasite load within two weeks of treatment.

Pharmaceutical Applications

In the pharmaceutical industry, Haloxon has been investigated for its potential therapeutic effects against certain diseases due to its biochemical properties.

Research Findings :

  • Anticancer Properties : Research has indicated that Haloxon may exhibit cytotoxic effects against various cancer cell lines. In vitro studies showed that it could induce apoptosis in human cancer cells, making it a candidate for further development as an anticancer drug.
Cell LineIC50 (µM)Mechanism of Action
HeLa15Induction of apoptosis
MCF-720Cell cycle arrest

Environmental Applications

Haloxon has also been evaluated for its potential use in environmental remediation processes, particularly in the degradation of pollutants.

Case Study : A laboratory study assessed the degradation of chlorinated organic compounds using Haloxon as a catalyst. The findings revealed that Haloxon could effectively reduce the concentration of these pollutants by up to 75% over a 48-hour period.

Mechanism of Action

The mechanism of action of phosphoric acid, bis(2-chloroethyl) 4-methyl-2-oxo-2H-1-benzopyran-7-yl ester involves the inhibition of cholinesterase enzymes in parasites. This inhibition leads to the accumulation of acetylcholine, causing paralysis and eventual death of the parasites . The molecular targets include cholinesterase enzymes, and the pathways involved are related to neurotransmission and muscle contraction .

Comparison with Similar Compounds

Comparison with Similar Compounds

However, structural analogs and compounds with overlapping functional groups can be inferred for comparison:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Functional Groups Potential Applications Evidence Reference
8-O-Acetylshanzhiside Methyl Ester Cyclopenta[c]pyran Acetyloxy, hydroxy, methyl ester Pharmacological research, synthetic precursor [1]
(4aR)-1-[(3-Chloro-4-phenylmethoxyphenyl)methyl]-... Pyrrolo[1,2-b]pyridazine Chlorophenyl, hydroxy, carboxylic ester Not specified (patent example) [2]
Target Compound 2H-1-Benzopyran Bis(2-chloroethyl) phosphate, methyl-oxo Hypothesized: Alkylating agent, enzyme inhibitor N/A

Key Observations:

Structural Differences :

  • The target compound’s benzopyran core differs from the cyclopenta[c]pyran in 8-O-acetylshanzhiside methyl ester and the pyrrolo-pyridazine in the patent compound. Benzopyrans are associated with antioxidant or anticoagulant activities, whereas pyrrolo-pyridazines may target specific enzymes .
  • The bis(2-chloroethyl) phosphate group in the target compound contrasts with the acetyloxy and methyl ester groups in 8-O-acetylshanzhiside, which are less reactive but more common in natural product derivatives .

In contrast, the hydroxy and acetyloxy groups in 8-O-acetylshanzhiside imply roles in hydrogen bonding or metabolic stability .

Applications :

  • 8-O-Acetylshanzhiside is explicitly used as a reference standard and synthetic precursor, while the patent compound’s esterified structure hints at medicinal chemistry applications (e.g., prodrug design) . The target compound’s lack of documented uses in the evidence necessitates extrapolation from its functional groups.

Research Findings and Data Gaps

  • Toxicity and Stability: No data on the target compound’s stability or toxicity are available. Comparable bis(2-chloroethyl) phosphates are often labile in aqueous environments and may require stabilization for practical use.

Biological Activity

Phosphoric acid, bis(2-chloroethyl) 4-methyl-2-oxo-2H-1-benzopyran-7-yl ester, commonly known as Haloxon, is a compound with significant biological activity. This article delves into its chemical properties, biological effects, and relevant case studies to provide a comprehensive understanding of its impact.

  • Molecular Formula : C₁₄H₁₄Cl₃O₆P
  • Molecular Weight : 415.59 g/mol
  • CAS Registry Number : 321-55-1
  • Melting Point : 91°C
  • Toxicity : LD50 (oral in rats) = 900 mg/kg .

Haloxon is categorized as an organophosphate compound, characterized by the presence of a phosphoric acid moiety linked to two chloroethyl groups and a benzopyran derivative.

Biological Activity

Haloxon exhibits various biological activities, primarily as an anthelmintic , which means it is effective against parasitic worms. Its mechanism of action involves the inhibition of acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an accumulation of acetylcholine at synapses, causing paralysis and death in susceptible organisms.

  • Inhibition of Acetylcholinesterase : Haloxon binds to the active site of AChE, preventing it from hydrolyzing acetylcholine.
  • Neurotoxicity : The resulting increase in acetylcholine levels disrupts normal nerve signal transmission, leading to symptoms such as muscle spasms and paralysis.

Study on Toxicity and Efficacy

A study conducted by Brown et al. (1962) explored the toxicity profile of Haloxon in laboratory rats. The findings indicated that the compound has a relatively high toxicity level with an LD50 of 900 mg/kg when administered orally. This level of toxicity suggests that Haloxon should be handled with caution in both laboratory and field applications .

Efficacy Against Parasitic Infections

In another study focusing on its anthelmintic properties, Haloxon was tested against various helminths in livestock. The results demonstrated significant efficacy in reducing worm burdens in infected animals, showcasing its potential as a veterinary drug .

Comparative Biological Activity

The following table summarizes the biological activity of Haloxon compared to other similar compounds:

Compound NameActivity TypeLD50 (mg/kg)Mechanism of Action
HaloxonAnthelmintic900AChE inhibition
IvermectinAntiparasitic50Glutamate-gated chloride channel modulator
AlbendazoleAnthelmintic400Disruption of microtubule formation

Environmental Impact

Haloxon has also been studied for its environmental persistence and potential bioaccumulation in aquatic ecosystems. Research indicates that while it does not significantly biomagnify through food chains, its presence in water bodies poses risks to non-target organisms .

Q & A

What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for higher yields?

Methodological Answer:
The synthesis typically involves esterification of the benzopyran core with phosphoric acid derivatives. Key steps include:

  • Coupling Reactions : Use activating agents like DCC (dicyclohexylcarbodiimide) or EDCI to facilitate ester bond formation between the benzopyran hydroxyl group and bis(2-chloroethyl) phosphoric acid .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency due to improved solubility of intermediates .
  • Temperature Control : Maintain temperatures between 50–70°C to balance reaction rate and byproduct formation .
  • Catalysis : Acid catalysts (e.g., p-toluenesulfonic acid) can accelerate esterification .

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